Cypenamine

nAChR Binding Affinity Antidepressant

Cypenamine (INN), also known as 2-phenylcyclopentylamine (CAS 15301-54-9, molecular weight 161.24 g/mol), is a synthetic psychostimulant and antidepressant compound belonging to the phenylcyclopentylamine class. First synthesized in the 1940s, it was developed as a homolog of tranylcypromine and is chemically defined as a racemic mixture of its trans-isomer.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
CAS No. 15301-54-9
Cat. No. B097234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCypenamine
CAS15301-54-9
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESC1CC(C(C1)N)C2=CC=CC=C2
InChIInChI=1S/C11H15N/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2
InChIKeyVNGYTYNUZHDMPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cypenamine (CAS 15301-54-9) Procurement Guide: Basic Characteristics and Research-Grade Stimulant Identification


Cypenamine (INN), also known as 2-phenylcyclopentylamine (CAS 15301-54-9, molecular weight 161.24 g/mol), is a synthetic psychostimulant and antidepressant compound belonging to the phenylcyclopentylamine class [1]. First synthesized in the 1940s, it was developed as a homolog of tranylcypromine and is chemically defined as a racemic mixture of its trans-isomer [1]. The compound is primarily recognized for its historical significance in psychopharmacology and its current, albeit limited, application as a research tool for probing monoaminergic and cholinergic neurotransmitter systems, without having ever been developed for market use [1].

Why Cypenamine Cannot Be Substituted with Fencamfamine or Tranylcypromine for Specialized Research Applications


Procuring Cypenamine (15301-54-9) over seemingly similar CNS stimulants like fencamfamine or tranylcypromine is critical for research programs requiring specific molecular interactions. While these compounds share structural motifs, they exhibit distinct pharmacological profiles that preclude generic substitution. Cypenamine possesses a unique binding affinity profile for specific nicotinic acetylcholine receptor (nAChR) subtypes, a characteristic not described for its common analogs [1]. Furthermore, its defined stereochemical requirement—the trans-isomer being the active form [2]—and its distinct alicyclic ring size, which confers different physicochemical properties compared to the strained cyclopropane ring of tranylcypromine [3], underscore the necessity of selecting the exact compound to ensure experimental reproducibility and interpretable results.

Quantitative Evidence Guide: Differentiating Cypenamine (15301-54-9) from Analogs


nAChR Subtype Binding Affinity Profile of Cypenamine

Cypenamine demonstrates measurable binding affinity (Ki) for specific human nicotinic acetylcholine receptor (nAChR) subtypes. This interaction is not a primary characteristic of its closest structural analogs like fencamfamine or tranylcypromine, suggesting a distinct polypharmacological profile. The binding data were experimentally confirmed following computational predictions [1].

nAChR Binding Affinity Antidepressant Psychopharmacology

Trans-Isomer is the Pharmacologically Active Form of Cypenamine

The pharmacological activity of cypenamine is stereospecific, residing predominantly in its trans-isomer. In contrast, the cis-isomer of 2-phenylcyclopentan-1-amine has been reported to have no pharmacological application [1]. This stereochemical requirement is a critical differentiator from other stimulants where the relationship between stereochemistry and activity may differ.

Stereochemistry Isomer Activity Structure-Activity Relationship

Physical Property Differentiation: Boiling Point of 2-Phenylcyclopentylamine

The free base of cypenamine (2-phenylcyclopentylamine) has a reported boiling point of 269 °C at atmospheric pressure (and 121 °C at 4 mmHg) [1]. This specific physicochemical property is crucial for analytical method development, purification, and formulation work, and it distinguishes the compound from analogs with different boiling points, such as tranylcypromine or fencamfamine.

Physicochemical Properties Boiling Point Compound Identification

Recommended Application Scenarios for Cypenamine (15301-54-9) in Scientific Research


Investigating Novel Off-Target Interactions of Psychostimulants via nAChR Binding

Researchers exploring the polypharmacology of CNS stimulants can utilize cypenamine as a chemical probe. Its experimentally validated binding to specific nAChR subtypes (α2β4, α3β4, α4β4) [1] provides a unique platform to study cholinergic contributions to stimulant effects, a pathway not primarily associated with common analogs like fencamfamine. This application is supported by the quantitative Ki values, enabling dose-response studies in relevant in vitro models.

Structure-Activity Relationship (SAR) Studies on Cycloalkylamine Stimulants

Cypenamine serves as a key reference compound in SAR studies focused on the impact of alicyclic ring size on CNS activity. As a homolog of tranylcypromine, it contains an expanded cyclopentane ring instead of a strained cyclopropane [2]. This structural difference allows researchers to systematically evaluate how ring strain and conformational flexibility affect potency, selectivity, and safety profiles relative to tranylcypromine, aiding in the rational design of novel therapeutic agents.

Analytical Method Development and Reference Standard Creation

Analytical chemistry laboratories can procure cypenamine to develop and validate chromatographic or mass spectrometric methods for detecting and quantifying phenylcyclopentylamine derivatives. The well-defined physicochemical properties, including a documented boiling point of 269 °C [3], facilitate the creation of robust analytical protocols and the use of the compound as a reference standard for purity assessment in research and forensic applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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